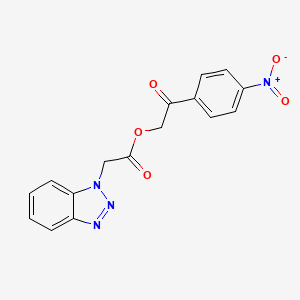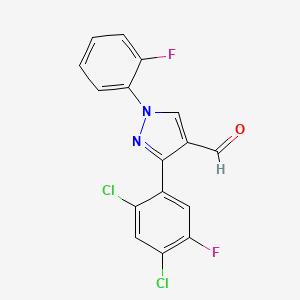
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3-(4-乙氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-基)亚甲基)-3-异丙基-2-硫代氧代噻唑烷-4-酮 是一种复杂的 有机化合物,在化学、生物学和医学等多个领域具有潜在的应用价值。
准备方法
合成路线和反应条件
5-((3-(4-乙氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-基)亚甲基)-3-异丙基-2-硫代氧代噻唑烷-4-酮 的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
吡唑环的形成: 吡唑环可以通过肼与合适的β-二酮反应来合成。
硝基的引入: 硝基可以通过使用浓硝酸和硫酸的混合物对芳香环进行硝化来引入。
噻唑烷酮环的形成: 噻唑烷酮环可以通过硫脲衍生物与α-卤代酮反应形成。
最后的偶联反应: 最后一步涉及在碱性条件下将吡唑衍生物与噻唑烷酮衍生物偶联,形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率并降低成本。这可能包括使用更有效的催化剂、溶剂和反应条件,以便将合成规模化以用于商业目的。
化学反应分析
反应类型
5-((3-(4-乙氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-基)亚甲基)-3-异丙基-2-硫代氧代噻唑烷-4-酮 可以发生各种类型的化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 硝基可以使用还原剂(如在催化剂存在下的氢气或硼氢化钠)还原为氨基。
取代: 芳香环可以根据所使用的试剂和条件进行亲电或亲核取代反应。
常用的试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 钯催化剂存在下的氢气或乙醇中的硼氢化钠。
取代: 在路易斯酸催化剂存在下使用氯或溴进行卤化。
主要产物
氧化: 形成羧酸或酮。
还原: 形成氨基衍生物。
取代: 形成卤代衍生物。
科学研究应用
5-((3-(4-乙氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-基)亚甲基)-3-异丙基-2-硫代氧代噻唑烷-4-酮 在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 研究其潜在的治疗效果,包括抗炎、抗菌和抗癌活性。
工业: 用于开发具有特定性质的新材料,例如聚合物或涂层。
作用机制
5-((3-(4-乙氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-基)亚甲基)-3-异丙基-2-硫代氧代噻唑烷-4-酮 的作用机制涉及它与特定分子靶标的相互作用。这些靶标可以包括酶、受体或其他蛋白质,导致其活性的调节。该化合物独特的结构使其能够以高亲和力与这些靶标结合,从而产生所需的生物学效应。所涉及的确切途径可能会因具体应用和靶标而异。
相似化合物的比较
类似化合物
- 4-乙氧基-3-硝基苯乙酸
- N-(4-硝基苯基)乙酰胺
- 4-甲氧基-3-硝基苯乙酸
独特性
5-((3-(4-乙氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-基)亚甲基)-3-异丙基-2-硫代氧代噻唑烷-4-酮 的独特性在于它结合了官能团和环状结构,赋予了它在上述类似化合物中找不到的特定反应性和潜在应用。这种独特性使其成为各种科学领域的研究和开发的宝贵化合物。
属性
CAS 编号 |
623935-94-4 |
|---|---|
分子式 |
C24H22N4O4S2 |
分子量 |
494.6 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O4S2/c1-4-32-20-11-10-16(12-19(20)28(30)31)22-17(14-26(25-22)18-8-6-5-7-9-18)13-21-23(29)27(15(2)3)24(33)34-21/h5-15H,4H2,1-3H3/b21-13- |
InChI 键 |
YUAOCVYBKLNCJU-BKUYFWCQSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)[N+](=O)[O-] |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12024962.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024964.png)
![N-(2-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024976.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12024996.png)
![[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B12025003.png)

![(3Z)-5-bromo-1-hexyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12025010.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025013.png)




![3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12025042.png)
